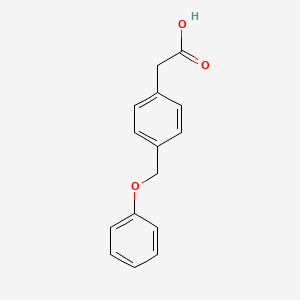

4-(Phenoxymethyl)phenylessigsäure

Übersicht

Beschreibung

4-(Phenoxymethyl)phenylacetic acid (PMPA) is a phenolic derivative of phenylacetic acid (PAA) and is widely used in the pharmaceutical and chemical industries. PMPA is a key intermediate in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other drugs and as a reagent in the synthesis of various compounds. PMPA has been studied extensively in the laboratory and has been found to have a wide range of applications in both scientific research and in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

4-(Phenoxymethyl)phenylessigsäure: wird in der Proteomforschung eingesetzt, da sie mit Proteinen und Peptiden interagieren kann. Sie dient als Reagenz zur Modifizierung von Proteinen, was die Identifizierung und Charakterisierung von Proteinen in komplexen biologischen Proben erleichtern kann .

Organische Synthese

Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese. Sie kann zur Synthese einer Vielzahl komplexer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien. Ihre Phenoxymethylgruppe ist besonders nützlich für die Herstellung neuer Kohlenstoff-Kohlenstoff-Bindungen in organischen Reaktionen .

Arzneimittelentwicklung

In der Arzneimittelentwicklung kann This compound als Vorläufer für die Synthese von pharmazeutischen Wirkstoffen (APIs) dienen. Ihre Struktur ermöglicht die Herstellung von Arzneimittelmolekülen mit potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften .

Polymerisation

Die Säure kann Polymerisationsreaktionen initiieren, was zur Bildung neuartiger polymerer Materialien führt. Diese Materialien können in verschiedenen Industrien Anwendung finden, darunter Kunststoffe, Beschichtungen und Klebstoffe .

Katabolismus aromatischer Verbindungen

Untersuchungen zu den Abbauwegen aromatischer Verbindungen haben gezeigt, dass This compound eine Rolle beim Katabolismus dieser Verbindungen in Bakterien spielen kann. Dies hat Auswirkungen auf die Bioremediation der Umwelt und den natürlichen Recycling von organischer Materie .

Bildung chemischer Derivate

Aufgrund ihrer reaktiven Phenylessigsäureeinheit wird diese Verbindung zur Bildung verschiedener chemischer Derivate verwendet. Diese Derivate können als Zwischenprodukte bei der Synthese komplexerer Moleküle mit vielfältigen Anwendungen in Chemie und Materialwissenschaften dienen .

Geschmacks- und Duftstoffindustrie

Die Struktur der Verbindung ähnelt der von Phenylessigsäure, die für ihren honigartigen Duft bekannt ist. Daher könnte sie möglicherweise bei der Synthese von Geschmacks- und Duftstoffen verwendet werden, um neue Düfte und Geschmäcker zu kreieren .

Medizinische Chemie

In der medizinischen Chemie kann This compound zur Entwicklung und Synthese neuer Arzneimittel verwendet werden. Ihre Struktur ermöglicht die Erforschung neuer Pharmakophore, was zur Entdeckung von Medikamenten mit neuartigen Wirkmechanismen führen kann .

Wirkmechanismus

Target of Action

4-(Phenoxymethyl)phenylacetic acid is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the organoboron reagents are transferred from boron to palladium . This process is crucial for the success of the Suzuki–Miyaura coupling, which relies on the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathway affected by 4-(Phenoxymethyl)phenylacetic acid is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The PhAc CoA ligase gene, which is involved in this pathway, is widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .

Pharmacokinetics

It is known that phenylacetic acid, a related compound, has a half-life of 55-77 minutes and a clearance of 60-66 ml/min per m^2 . The capacity-limited conversion of phenylacetic acid to its inactive metabolite, phenylacetylglutamine (PAG), has important implications for the dosing of phenylacetic acid .

Result of Action

The result of the action of 4-(Phenoxymethyl)phenylacetic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling . This process is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of 4-(Phenoxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling can be affected by the presence of other functional groups, the choice of solvent, and the temperature . The suzuki–miyaura coupling is known for its tolerance to a wide range of reaction conditions .

Eigenschaften

IUPAC Name |

2-[4-(phenoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBURWARFRCEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511013 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344349-71-9 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

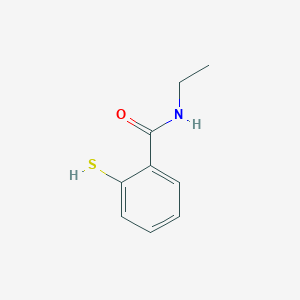

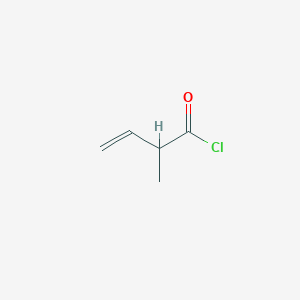

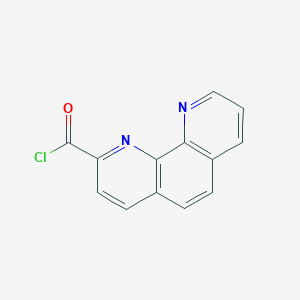

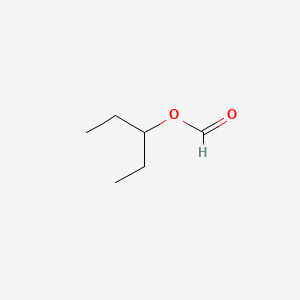

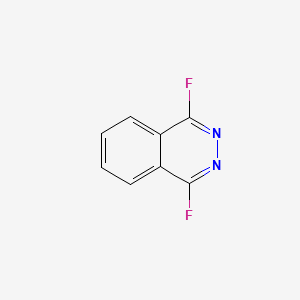

Retrosynthesis Analysis

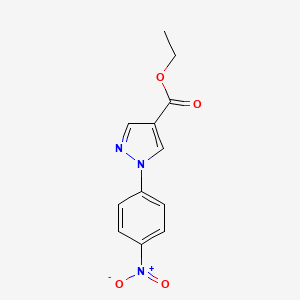

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B1625735.png)